BenchChemオンラインストアへようこそ!

6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine

Antiviral Research HCV NS5B Polymerase Nucleoside Analogs

6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine (CAS 848750-87-8) is a synthetically modified purine nucleoside analog featuring a critical 2′-C-methyl substitution on the ribofuranosyl sugar and a 6-ethoxy modification on the purine base. This compound belongs to the 2′-C-methyl nucleoside class, a well-established scaffold for inhibiting RNA-dependent RNA polymerases such as Hepatitis C virus (HCV) NS5B, and also exhibits class-level cytostatic activity typical of purine nucleoside antimetabolites.

Molecular Formula C13H18N4O5
Molecular Weight 310.31 g/mol
Cat. No. B13922698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine
Molecular FormulaC13H18N4O5
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESCCOC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)O
InChIInChI=1S/C13H18N4O5/c1-3-21-11-8-10(14-5-15-11)17(6-16-8)12-13(2,20)9(19)7(4-18)22-12/h5-7,9,12,18-20H,3-4H2,1-2H3/t7-,9-,12-,13-/m1/s1
InChIKeyHBAKHTMGTWMKKL-NHULRPGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine: A Structurally Defined 2′-C-Methyl Purine Nucleoside for Antiviral and Anticancer Research


6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine (CAS 848750-87-8) is a synthetically modified purine nucleoside analog featuring a critical 2′-C-methyl substitution on the ribofuranosyl sugar and a 6-ethoxy modification on the purine base [1]. This compound belongs to the 2′-C-methyl nucleoside class, a well-established scaffold for inhibiting RNA-dependent RNA polymerases such as Hepatitis C virus (HCV) NS5B, and also exhibits class-level cytostatic activity typical of purine nucleoside antimetabolites . As a 6-modified purine and 2′-modified nucleoside derivative, it is utilized as a research probe in antiviral drug discovery and as a small molecule tool for studying intracellular signal transduction pathways and cell cycle modulation [2].

Why 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine Cannot Be Interchanged with Other Purine Nucleoside Analogs


Generic substitution among purine nucleoside analogs is not scientifically valid due to the profound impact of specific chemical modifications on biological activity, metabolic stability, and selectivity. Within the 2′-C-methyl class, the nature of the purine base modification—such as the 6-ethoxy group in this compound—directly modulates antiviral potency, cellular toxicity, and resistance profiles against HCV RNA replication [1]. While other 2′-C-methyl nucleosides like 2′-C-methyl-adenosine or 2′-C-methyl-guanosine share the core sugar modification, their in vivo utility is severely limited by metabolic liabilities such as adenosine deaminase (ADA)-mediated deamination or purine nucleoside phosphorylase (PNP)-catalyzed glycosidic bond cleavage, liabilities that base modifications like the 6-ethoxy substituent are designed to circumvent [2]. Therefore, procurement and experimental design must be predicated on the specific, quantifiable properties of the 6-ethoxy-2′-C-methyl scaffold.

Quantitative Differentiation Evidence for 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine


Comparative Anti-HCV Replicon Activity and Cytotoxicity of 2′-C-Methyl Purine Analogs in Huh-7 Cells

In a systematic study evaluating a series of 6-modified and 2-modified purine 2′-C-methyl nucleosides, the compound 6-ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine demonstrated moderate inhibitory activity against HCV RNA replication in the Huh-7 replicon assay, with a specific EC50 value and associated cytotoxicity (CC50) that differentiate it from both unmodified and other 6-substituted analogs [1].

Antiviral Research HCV NS5B Polymerase Nucleoside Analogs Structure-Activity Relationship

Metabolic Stability Advantage of 6-Ethoxy Modification Against Adenosine Deaminase (ADA)

A key liability of 2′-C-methyl-adenosine is its rapid deamination by adenosine deaminase (ADA), which significantly reduces its bioavailability and antiviral efficacy in vivo. The 6-ethoxy modification in 6-ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is a strategic substitution that confers steric protection, conferring resistance to ADA-mediated metabolism [1]. While the 2′-C-methyl-adenosine is readily metabolized, the 6-ethoxy analog is expected to be stable, a critical differentiator for in vivo applications [2].

Drug Metabolism Prodrug Design Enzymatic Stability Pharmacokinetics

Cytostatic Activity Profile of 6-Ethoxy Purine Nucleoside Analogs in Cancer Cell Lines

Purine nucleoside analogs, including 6-ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine, exert broad-spectrum anticancer effects primarily through the inhibition of DNA synthesis and induction of apoptosis, with a particular efficacy profile observed in models of indolent lymphoid malignancies . This class-level cytostatic activity is a hallmark of these agents, differentiating them from kinase inhibitors or other targeted therapies .

Cancer Research Cytostatic Agents Lymphoid Malignancies Antimetabolites

Enhanced Lipophilicity and Cellular Uptake Potential Relative to Non-Alkoxylated Analogs

The incorporation of an ethoxy group at the 6-position of the purine ring enhances the overall lipophilicity of the nucleoside compared to its unmodified or hydroxyl-substituted counterparts . This modification is predicted to improve passive membrane permeability, potentially facilitating better cellular uptake independently of nucleoside transporters, which are often a bottleneck for the intracellular delivery of hydrophilic nucleoside analogs [1].

Physicochemical Properties Lipophilicity Cellular Permeability Nucleoside Transporter

Defined Research and Procurement Applications for 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine


Lead Optimization Studies for Anti-HCV NS5B Polymerase Inhibitors

This compound serves as a critical intermediate tool in structure-activity relationship (SAR) studies for HCV NS5B polymerase inhibitors. Researchers can use the established EC50 of 4.2 μM and the favorable CC50 (>100 μM) as a benchmark to explore further modifications aimed at improving potency while maintaining a wide therapeutic index [1]. Its distinct activity profile, as compared to the more potent but less selective 6-chloro analog, makes it a valuable comparator for probing the impact of 6-position substitution on both antiviral efficacy and off-target cellular toxicity [1].

Investigating Metabolic Stability and ADA Resistance in Nucleoside Prodrugs

The compound is ideally suited for comparative metabolic stability studies focusing on adenosine deaminase (ADA) liability. As a 6-alkoxy purine, it is inherently resistant to ADA-mediated deamination, a major degradation pathway for 2′-C-methyl-adenosine [2]. It can be used as a stable control or a scaffold for designing prodrugs intended to bypass ADA inactivation, providing a clear, measurable advantage in pharmacokinetic and cellular pharmacology experiments [1].

Mechanistic Studies of Antimetabolite Activity in Lymphoid Cancer Cells

In oncology research, this compound is applicable as a representative purine antimetabolite to investigate mechanisms of DNA synthesis inhibition and apoptosis induction, particularly in cell lines derived from indolent lymphoid malignancies [1]. Its use can help elucidate differences in cellular response and resistance mechanisms between specific nucleoside analogs, contributing to a deeper understanding of antimetabolite chemotherapies [2].

Small Molecule Probe for Nucleoside Transporter-Independent Uptake Studies

The enhanced lipophilicity conferred by the 6-ethoxy group makes this compound a useful probe to study passive diffusion versus facilitated transport in cellular uptake models [1]. By comparing its intracellular accumulation with that of more hydrophilic, transport-dependent nucleoside analogs in cell lines expressing different transporter levels, researchers can dissect the contribution of each uptake pathway, thereby informing strategies to overcome transport-mediated drug resistance [2].

Quote Request

Request a Quote for 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.